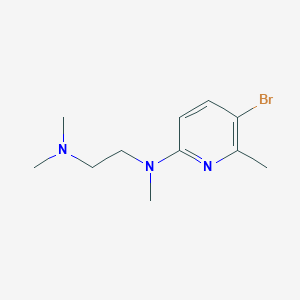![molecular formula C11H16BrN3O B6631367 3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6631367.png)
3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is also known by its chemical formula C13H18BrN3O and is commonly referred to as BAY 73-6691.
Mecanismo De Acción
The mechanism of action of 3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in various cellular processes. This inhibition can lead to the suppression of tumor growth, reduction of inflammation, and improvement of neurological functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide have been extensively studied. This compound has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide in lab experiments include its high potency, selectivity, and low toxicity. This compound is also relatively easy to synthesize and purify. However, there are some limitations to using this compound in lab experiments. For example, it may not be suitable for certain types of assays or experiments due to its specific mechanism of action.
Direcciones Futuras
There are many future directions for the research and development of 3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide. Some possible directions include the development of new drugs and therapies based on this compound, the study of its mechanism of action in more detail, and the exploration of its potential applications in other scientific fields such as agriculture and environmental science. Additionally, further research is needed to fully understand the advantages and limitations of using this compound in lab experiments.
Métodos De Síntesis
The synthesis of 3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide involves the reaction of 5-bromo-6-methylpyridin-2-amine with 2,2-dimethyl-3-hydroxypropanamide in the presence of a suitable catalyst. This reaction leads to the formation of the desired compound, which can be further purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide has been extensively researched for its potential applications in various scientific fields. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been studied for its potential use in the development of new drugs and therapies.
Propiedades
IUPAC Name |
3-[(5-bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c1-7-8(12)4-5-9(15-7)14-6-11(2,3)10(13)16/h4-5H,6H2,1-3H3,(H2,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQHXTTUCGXZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCC(C)(C)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Fluoro-2-methylphenyl)methyl]imidazole](/img/structure/B6631284.png)
![Methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B6631289.png)
![3,5-Dibromo-1-[(4-methylphenyl)methyl]pyridin-2-one](/img/structure/B6631291.png)
![3-[(6-Ethoxypyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6631298.png)
![N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6631316.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol](/img/structure/B6631319.png)


![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile](/img/structure/B6631381.png)

